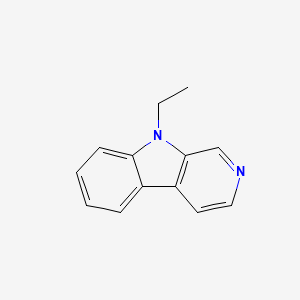

9-Ethyl-beta-carboline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

9-ethylpyrido[3,4-b]indole |

InChI |

InChI=1S/C13H12N2/c1-2-15-12-6-4-3-5-10(12)11-7-8-14-9-13(11)15/h3-9H,2H2,1H3 |

InChI Key |

BMGUCVPPDGYFRV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=C1C=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Research

Conventional and Modern Synthetic Routes to Beta-Carbolines

The construction of the β-carboline core is most commonly achieved through reactions that form the C-ring. ljmu.ac.uk Traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions are foundational, typically yielding tetrahydro-β-carbolines (THβCs) or dihydro-β-carbolines (DHβCs) which then require an aromatization step to form the final β-carboline. ljmu.ac.uk

Pictet-Spengler Reaction and its Variants in Beta-Carboline Synthesis

Discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a cornerstone of β-carboline synthesis. nih.govwikipedia.org This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526) or tryptophan, with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline. nih.govwikipedia.org The reaction is typically catalyzed by an acid in a protic solvent and often requires heat. wikipedia.org However, it can also proceed in aprotic media, sometimes with better yields and even without an acid catalyst. wikipedia.org The driving force is the electrophilicity of the iminium ion formed from the condensation of the amine and the carbonyl compound. wikipedia.org

The versatility of the Pictet-Spengler reaction has led to numerous variations to improve yield, stereoselectivity, and substrate scope. nih.govnih.govrsc.org For instance, the reaction of enantiopure tryptophan or its esters can lead to the formation of 1,2,3,4-tetrahydro-β-carbolines with a new chiral center at the C-1 position. wikipedia.org The stereochemical outcome, either cis or trans to the C-3 carboxyl group, can be controlled by reaction temperature, with lower temperatures favoring the kinetically controlled cis product. wikipedia.org

Modern advancements have introduced asymmetric catalysis to the Pictet-Spengler reaction. Chiral Brønsted acids and thiourea (B124793) derivatives have been successfully employed as catalysts to achieve enantioselective synthesis of tetrahydro-β-carbolines. nih.govrsc.org Biocatalytic approaches using enzymes like strictosidine (B192452) synthase have also been developed for the asymmetric condensation of tryptamine with various aldehydes. d-nb.info

One-pot procedures that combine the Pictet-Spengler reaction with a subsequent oxidation step have been developed to directly synthesize fully aromatic β-carbolines from tryptamine derivatives and aldehydes. ljmu.ac.uk These methods often utilize reagents like iodine in DMSO or heterogeneous catalysts under microwave irradiation. ljmu.ac.uk

| Pictet-Spengler Reaction Variants | Description | Key Features |

| Classical Pictet-Spengler | Condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization. wikipedia.org | Forms tetrahydro-β-carbolines. utm.my |

| Asymmetric Pictet-Spengler | Utilizes chiral auxiliaries, catalysts (e.g., chiral Brønsted acids), or enzymes to control stereochemistry. nih.govnih.govrsc.org | Produces enantiomerically enriched tetrahydro-β-carbolines. nih.gov |

| One-Pot Synthesis | Combines the Pictet-Spengler reaction with in-situ oxidation to yield aromatic β-carbolines directly. ljmu.ac.uk | Streamlines the synthesis process. ljmu.ac.uk |

| Reductive Pictet-Spengler | Employs nitriles instead of aldehydes in the presence of a reducing agent like Pd/C under a hydrogen atmosphere. ljmu.ac.uk | Expands the scope of carbonyl equivalents. ljmu.ac.uk |

Bischler-Napieralski Reaction and Related Cyclization Strategies

The Bischler-Napieralski reaction is another classical method for synthesizing the C-ring of the β-carboline skeleton. ljmu.ac.uk This intramolecular cyclization involves an acylated tryptamine derivative, which upon treatment with a dehydrating agent, forms a 3,4-dihydro-β-carboline (DHβC). ljmu.ac.uknih.gov These DHβCs can then be oxidized to the fully aromatic β-carboline. ljmu.ac.uk

Recent modifications to the Bischler-Napieralski reaction have focused on milder reaction conditions. For example, the use of trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) allows for the cyclodehydration to occur at low temperatures, accommodating a wider range of substrates, including those with sensitive functional groups. nih.gov

Other cyclization strategies for forming the pyridine (B92270) ring include palladium-catalyzed reactions, aza-Wittig/electrocyclic ring closures, and gold(III)-catalyzed cycloisomerizations. nih.gov These modern methods offer alternative pathways to construct the β-carboline core, often with high efficiency and functional group tolerance. ljmu.ac.uk

Oxidation and Aromatization Research in Beta-Carboline Formation

The final step in many β-carboline syntheses is the aromatization of the initially formed tetrahydro-β-carboline (THβC) or 3,4-dihydro-β-carboline (DHβC) ring system. ljmu.ac.uk A variety of oxidizing agents and conditions have been explored to achieve this transformation efficiently.

Commonly used oxidants include potassium permanganate (B83412) (KMnO4) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). ljmu.ac.uk More recently, milder and more selective methods have been developed. For instance, iodine in the presence of hydrogen peroxide in DMSO has been used for the chemoselective dehydrogenation and aromatization of THβCs. nih.gov Another mild reagent is 2-iodyloxybenzoic acid (IBX), which effectively dehydrogenates THβCs at room temperature. researchgate.net

Metal-catalyzed oxidation methods have also gained prominence. Silver carbonate has been shown to be a mild and effective reagent for the oxidation of THβCs, tolerating a number of functional groups that are sensitive to other oxidation methods. researchgate.net Iron-catalyzed decarboxylative/dehydrogenative aromatization under an air atmosphere provides an environmentally friendly approach. researchgate.net Furthermore, visible-light photoredox catalysis has emerged as a green and sustainable method for the oxidation and subsequent functionalization of THβCs. rsc.orgrsc.org

| Oxidation Method | Reagents | Substrate | Key Features |

| Classical Oxidation | KMnO4, DDQ ljmu.ac.uk | THβCs, DHβCs | Often harsh conditions. |

| Iodine-Mediated Oxidation | I2/H2O2/DMSO nih.gov | THβCs | Chemoselective and metal-free. nih.gov |

| IBX Oxidation | 2-Iodoxybenzoic acid researchgate.net | THβCs | Mild, room temperature conditions. researchgate.net |

| Silver-Mediated Oxidation | Silver carbonate researchgate.net | THβCs | Mild, tolerates sensitive functional groups. researchgate.net |

| Photoredox Catalysis | Visible light, photocatalyst rsc.orgrsc.org | THβCs | Green and sustainable. rsc.org |

Specific Strategies for N9-Alkylation in Beta-Carboline Synthesis

The introduction of an ethyl group at the N9 position of the β-carboline core is a key step in the synthesis of 9-Ethyl-beta-carboline and its analogs. This is typically achieved through direct alkylation of the β-carboline nitrogen.

Direct Alkylation Methods for this compound Analogue Synthesis

Direct N9-alkylation is a common strategy for synthesizing 9-substituted β-carbolines. utm.myanalis.com.my This method involves treating the parent β-carboline with a suitable alkylating agent, such as an alkyl halide (e.g., iodoethane (B44018) or ethyl bromide), in the presence of a base. utm.mymdpi.com

The choice of base is crucial for the success of the reaction. Strong bases like sodium hydride (NaH) are frequently used to deprotonate the indole (B1671886) nitrogen, making it a more potent nucleophile for the subsequent reaction with the alkylating agent. utm.myanalis.com.my The reaction is typically carried out in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). utm.myanalis.com.my

The reactivity of the β-carboline substrate can be influenced by substituents on the ring system. For example, the presence of bulky groups at the C-1 position can sterically hinder the N9-alkylation, leading to lower reaction yields. utm.my

Exploration of Precursor Modifications for N9-Substitution

An alternative to direct alkylation is the modification of a precursor molecule before the final β-carboline ring is formed. While less common for simple N9-alkylation, this strategy can be advantageous in certain synthetic routes. For instance, the indole nitrogen of a tryptophan derivative could be alkylated prior to the Pictet-Spengler reaction. This would introduce the N9-ethyl group at an early stage of the synthesis. However, this approach may require careful selection of protecting groups and reaction conditions to avoid undesired side reactions during the subsequent cyclization and aromatization steps.

The development of N9-substituted β-carbolines is an active area of research, with studies exploring various linkers and substituents at this position to create novel compounds with diverse properties. crimsonpublishers.comdoaj.org

Advanced Synthetic Techniques for this compound Research

The synthesis of the β-carboline framework has evolved significantly from classical methods like the Pictet-Spengler and Bischler-Napieralski reactions. Modern organic synthesis has ushered in an era of advanced techniques that offer greater efficiency, control, and the ability to introduce diverse functionalities. These methods are crucial for the targeted synthesis of this compound and its derivatives.

Transition Metal-Catalyzed Approaches

Transition metal catalysis has become an indispensable tool in the synthesis of complex heterocyclic compounds, including β-carbolines. nih.govarabjchem.org These methods often provide milder reaction conditions and greater functional group tolerance compared to traditional approaches. arabjchem.org Palladium, copper, rhodium, and ruthenium are among the most frequently employed metals in these synthetic strategies.

Palladium-catalyzed reactions, in particular, have been extensively developed for β-carboline synthesis. nih.gov Techniques such as Sonogashira coupling, Heck reactions, and C-H activation/functionalization have proven effective for constructing the tricyclic core or for its subsequent modification. nih.govnih.govacs.org For instance, palladium-catalyzed annulation of substituted iodoindole derivatives with alkynes has been successfully applied to the synthesis of β-carboline alkaloids like ZK93423 and abecarnil. acs.org A notable development is the palladium-catalyzed, one-pot Sonogashira coupling followed by an intramolecular [2+2+2] cyclization, which allows for the rapid assembly of complex, annulated β-carboline structures. nih.gov While direct palladium-catalyzed synthesis of this compound is not extensively detailed, the synthesis of the closely related (+)-1-ethyl-9-methyltetrahydro-β-carboline has been accomplished, showcasing the utility of these methods. mdpi.com This synthesis involved a palladium-catalyzed Tsuji-Trost allylation as a key step in constructing the β-carboline skeleton. mdpi.com

Copper-catalyzed reactions also offer a valuable alternative for the synthesis of β-carbolines. thieme-connect.com These methods can be used for C-N bond formation and oxidation steps. For example, a mild and environmentally friendly method for the aromatization of tetrahydro-β-carbolines to β-carbolines utilizes a Cu(II)-catalyzed oxidation with air as the oxidant. rsc.org This approach has been successfully applied in the total synthesis of β-carboline alkaloids. rsc.org

Rhodium and Ruthenium catalysts have also been employed in the synthesis of β-carboline derivatives. nih.govacs.orgresearchgate.net Rhodium(II)-catalyzed intramolecular annulations of indolyl-tethered N-sulfonyl-1,2,3-triazoles can lead to the formation of tetrahydrocarboline-type products. nih.gov Ruthenium(II)-catalyzed C-H activation has been developed for the regioselective hydroxymethylation of β-carbolines, demonstrating the potential for late-stage functionalization of the carboline core. acs.org

A summary of transition metals and their applications in β-carboline synthesis is presented below:

| Transition Metal | Catalytic Approach | Application in β-Carboline Synthesis |

| Palladium | Sonogashira Coupling, Heck Reaction, C-H Activation, Tsuji-Trost Allylation | Core scaffold construction, annulation, synthesis of substituted analogues. nih.govnih.govacs.orgmdpi.com |

| Copper | C-N Coupling, Oxidation | Aromatization of tetrahydro-β-carbolines, multicomponent reactions. thieme-connect.comrsc.orgacs.org |

| Rhodium | Intramolecular Annulation, Cycloaddition | Formation of tetrahydrocarboline rings, synthesis of fused polycyclic systems. nih.govnih.govscirp.org |

| Ruthenium | C-H Activation, Pictet-Spengler Reaction | Regioselective functionalization, tandem reactions. mdpi.comacs.org |

Stereoselective Synthesis Research of Beta-Carboline Chirality

The introduction of chirality into the β-carboline scaffold is of significant interest, as the stereochemistry often plays a crucial role in the biological activity of these molecules. Research in this area has led to the development of several stereoselective synthetic methods.

The Pictet-Spengler reaction, a cornerstone of β-carboline synthesis, has been a major focus for asymmetric transformations. nih.govnih.gov The use of chiral auxiliaries, such as Ellman's sulfinamide, has enabled the stereoselective synthesis of various tetrahydro-β-carboline alkaloids, including the structurally related (+)-1-ethyl-9-methyltetrahydro-β-carboline. arabjchem.orgmdpi.com In this approach, the chiral auxiliary directs the formation of a specific stereoisomer, which can then be cleaved to yield the enantiomerically enriched product. mdpi.com The use of chiral starting materials from the "chiral pool," such as L-tryptophan and its derivatives, is another common strategy to induce stereoselectivity in the Pictet-Spengler reaction. nih.govnih.gov

Catalytic asymmetric methods are highly sought after for their efficiency. Asymmetric transfer hydrogenation of 3,4-dihydro-β-carbolines using chiral ruthenium complexes has been shown to produce enantiomerically enriched 1,2,3,4-tetrahydro-β-carbolines in high yields and optical purity. nih.govmdpi.com More recently, photocatalytic enantioselective Minisci-type reactions have emerged as a powerful tool for the direct C-H functionalization of β-carbolines, allowing for the construction of enantioenriched C1-aminoalkylated β-carbolines. thieme-connect.comacs.org

Other approaches to stereoselective synthesis include nitrone cycloaddition reactions starting from N-hydroxytryptophan and domino ring-opening cyclization of activated aziridines with 2-vinylindoles. rsc.orgscirp.org

Key strategies for achieving stereoselectivity in β-carboline synthesis are summarized in the table below:

| Stereoselective Strategy | Key Features | Example Application |

| Chiral Auxiliaries | Use of a removable chiral group to direct stereochemistry. | Synthesis of (+)-1-ethyl-9-methyltetrahydro-β-carboline using Ellman's sulfinamide. arabjchem.orgmdpi.com |

| Chiral Pool Starting Materials | Employment of naturally occurring chiral molecules like L-tryptophan. | Diastereoselective Pictet-Spengler reactions. nih.govnih.gov |

| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemical outcome. | Asymmetric transfer hydrogenation with chiral Ru complexes; photocatalytic Minisci reaction. acs.orgnih.govmdpi.com |

| Domino Reactions | Multi-step reactions in a single pot leading to chiral products. | Ring-opening cyclization of activated aziridines. rsc.org |

| Nitrone Cycloaddition | Cycloaddition reaction involving a chiral nitrone derived from N-hydroxytryptophan. scirp.org | Stereoselective formation of the β-carboline ring system. |

Investigation of this compound Analogues and Hybrid Structures

To explore and expand upon the chemical space of β-carbolines, researchers have synthesized a wide array of analogues and hybrid molecules. These investigations aim to create novel compounds with potentially enhanced or new biological properties. The synthesis of 9-substituted β-carboline derivatives, including those with an ethyl group at the 9-position, has been a subject of study.

Hybrid molecules, which combine the β-carboline scaffold with other pharmacologically relevant moieties, represent a promising strategy in drug discovery. This molecular hybridization can lead to compounds with dual modes of action or improved pharmacokinetic profiles. Several classes of β-carboline hybrids have been synthesized and investigated.

Examples of β-carboline hybrid structures include:

β-Carboline-Benzimidazole Hybrids: These have been synthesized from L-tryptophan and aldehydes, with various substituents on both the β-carboline and benzimidazole (B57391) rings.

β-Carboline-Benzodiazepine Hybrids: These molecules incorporate structural features of both β-carbolines and benzodiazepines. acs.org

β-Carboline-Fatty Alcohol Hybrids: These have been synthesized by conjugating β-carboline derivatives with fatty alcohols, such as 10-undecen-1-ol, via an ester linkage. acs.org

β-Carboline-Quinazolinone Hybrids: These conjugates link the β-carboline and quinazolinone pharmacophores, often through an amide bond.

β-Carboline-Hydantoin Hybrids: Inspired by natural products, these hybrids have been designed to restrict conformational flexibility.

β-Carboline-Chalcone Hybrids: Synthesized through the reaction of β-carboline aldehydes with aryl/heteroaryl ketones.

β-Carboline-Hydroxamic Acid Hybrids: These have been developed as potential histone deacetylase (HDAC) inhibitors.

The synthesis of these hybrids typically involves the initial preparation of a functionalized β-carboline precursor, which is then coupled with the second molecular fragment. For example, the synthesis of C3-quinazolinone linked β-carboline conjugates involved the initial synthesis of β-carboline-3-carboxylic acids, which were then coupled with the appropriate quinazolinone moiety. Similarly, a novel hybrid of β-carboline and N-hydroxyacrylamide was synthesized by conjugating the two fragments through an amide linkage.

A summary of investigated β-carboline hybrid structures is provided below:

| Hybrid Partner | Linkage Type | Synthetic Precursor |

| Benzimidazole | C-N bond formation | 1,9-disubstituted β-carbolines from L-tryptophan. |

| Benzodiazepine (B76468) | Fused ring system | 3-carboxy-beta-carbolines. acs.org |

| Fatty Alcohol | Ester | β-carboline carboxylic acid and 10-undecen-1-ol. acs.org |

| Quinazolinone | Amide | β-carboline-3-carboxylic acids. |

| Hydantoin | Urea/Amide | Tetrahydro-β-carboline acid and isocyanates. |

| Chalcone | Carbonyl condensation | β-carboline aldehydes. |

| Hydroxamic Acid | Amide/Urea | Functionalized β-carbolines. |

| N-Hydroxyacrylamide | Amide | β-carboline carboxylic acid. |

Molecular Pharmacology and Receptor Interaction Research

Investigation of 9-Ethyl-beta-carboline and Related Compounds' Binding Profiles at Neurotransmitter Receptors

The β-carboline family of compounds, characterized by a pyrido[3,4-b]indole core structure, interacts with a wide range of biological targets within the central nervous system. wikipedia.orgacs.org Natural and synthetic derivatives have demonstrated high affinity for benzodiazepine (B76468), dopamine (B1211576), and serotonin (B10506) receptors. acs.org The specific pharmacological effects are highly dependent on the type and position of chemical substituents on the β-carboline skeleton. wikipedia.org

The primary and most studied target for many β-carbolines is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the brain. nih.govechinobase.org These compounds bind to the benzodiazepine site on the GABA-A receptor complex, where they can exert a spectrum of effects, from agonism (potentiating GABA's effect) to antagonism and inverse agonism (reducing GABA's effect). ontosight.ai

β-carboline-3-carboxylic acid ethyl ester (β-CCE) is a classic example of a β-carboline that functions as a partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor. ncats.ioresearchgate.net Unlike benzodiazepine agonists (e.g., diazepam) which enhance the GABA-mediated influx of chloride ions, inverse agonists like β-CCE reduce this chloride conductance. This action is responsible for its anxiogenic (anxiety-producing) and proconvulsant properties observed in research settings. drugfuture.com

Initial research identified β-CCE as a potent displacer of [3H]-diazepam from brain benzodiazepine receptors, confirming its interaction with this specific site. drugfuture.com Studies have demonstrated that β-CCE-induced convulsions can be blocked by diazepam, indicating a competitive interaction at the same receptor site. The binding and functional effects of β-CCE are mediated through its action as a negative allosteric modulator of the GABA-A receptor. nih.gov

| Compound | Receptor Site | Pharmacological Action | Functional Effect | Reference |

|---|---|---|---|---|

| β-carboline-3-carboxylic acid ethyl ester (β-CCE) | Benzodiazepine Site | Partial Inverse Agonist | Reduces GABA-stimulated chloride influx | ncats.io |

| Diazepam | Benzodiazepine Site | Agonist | Enhances GABA-stimulated chloride influx | |

| Flumazenil (B1672878) | Benzodiazepine Site | Antagonist | Blocks effects of agonists and inverse agonists | nih.gov |

GABA-A receptors are not a single entity but a diverse family of pentameric structures assembled from a variety of subunits (e.g., α1–6, β1–3, γ1–3). nih.gov This receptor heterogeneity means that different subunit combinations are expressed in distinct brain regions, leading to varied pharmacological and physiological properties. wikipedia.org The effects of β-carbolines are critically dependent on this subunit composition.

Research using recombinant GABA-A receptors has been crucial in dissecting these selective interactions. For instance, some β-carbolines exhibit different binding affinities and functional effects on receptors containing different α subunits. wikipedia.orgnih.gov Studies on the related compound methyl-6,7-dimethoxy-4-ethyl-β-carboline (DMCM) show that its potentiation of GABA currents is dependent on the type of β subunit present (β2 or β3 over β1). nih.gov This subunit-dependent modulation suggests that drugs like β-CCE could preferentially act on specific GABA-A receptor subtypes located in particular brain areas. frontiersin.org This is exemplified by research showing that the plasma stability of β-CCE differs between rodents and primates, which may relate to differences in receptor or metabolic characteristics and explains its higher convulsant efficacy in monkeys.

The primary mechanism of β-CCE's inverse agonist effect is competitive binding at the high-affinity benzodiazepine site located at the α/γ subunit interface of the GABA-A receptor. nih.govnih.gov The benzodiazepine antagonist flumazenil can block the effects of β-CCE, which confirms this competitive interaction. nih.gov

However, further research has revealed a more complex picture. Studies have shown that at higher concentrations, β-CCE and other β-carboline inverse agonists can produce a potentiating effect on GABA-induced currents. nih.gov This potentiation is insensitive to the antagonist flumazenil, indicating it is mediated through a different, non-benzodiazepine site. This secondary site has been identified as the "loreclezole binding site," which is located in the transmembrane domain and its sensitivity is determined by a single amino acid on the β subunit. nih.gov Therefore, β-carbolines like β-CCE can interact with the GABA-A receptor at two distinct modulatory sites: competitively at the benzodiazepine site to produce inverse agonism, and non-competitively at the loreclezole (B39811) site to produce potentiation. nih.gov

The interaction of β-carbolines with the serotonergic system is complex and highly dependent on the specific molecular structure. A study examining a large series of β-carbolines found that they generally bind with only modest affinity to 5-HT2A serotonin receptors. nih.gov Their affinity for 5-HT1A and dopamine D2 receptors was found to be low to nonexistent. nih.gov

Further research involving the screening of synthetic 1-aryl-β-carbolines against a panel of 40 brain receptors confirmed that the most potent activity was against the 5-hydroxytryptamine (5-HT) subtype-2 family of receptors. acs.org However, the affinity is highly variable depending on the substituents. For example, some synthetic analogues showed high selectivity for the 5-HT2B receptor, while others were more active at the 5-HT2A subtype. acs.org The hallucinogenic β-carboline harmine (B1663883) is known to interact with 5-HT2A receptors, but it is difficult to conclude that all β-carbolines act as classical hallucinogens at this site. wikipedia.orgnih.gov

Several β-carbolines have been shown to modulate the dopaminergic system. In vivo microdialysis studies in rats revealed that β-CCE dose-dependently increases the concentration of extracellular dopamine in the nucleus accumbens. nih.gov This effect was prevented by the benzodiazepine antagonist flumazenil, suggesting the mechanism is linked to its action at GABA-A receptors, which in turn modulate dopamine release. nih.gov Other anxiogenic drugs that act at the GABA-A receptor have also been shown to increase dopamine levels in this brain region. frontiersin.orgjneurosci.orgfrontiersin.org

More direct interactions with dopamine system components have also been identified. A 2025 study on tobacco compounds found that 1-ethyl-β-carboline is an inhibitor of monoamine oxidase A (MAO-A) and also significantly inhibits the human dopamine transporter (DAT), leading to reduced dopamine uptake and pronounced dopamine release from rat striatal synaptosomes. nih.gov The IC50 value for 1-ethyl-β-carboline's inhibition of dopamine uptake was 18 μM. nih.gov While this is a different isomer, it highlights a direct mechanism by which ethyl-substituted β-carbolines can impact dopamine homeostasis.

For context, the related compound 9-methyl-β-carboline (9-Me-BC) has been extensively studied for its positive effects on dopaminergic neurons, including stimulating their growth, increasing dopamine levels, and acting as a substrate for DAT. nih.govresearchgate.netwikipedia.orgnih.gov

| Compound | Finding | Mechanism | Reference |

|---|---|---|---|

| β-carboline-3-carboxylic acid ethyl ester (β-CCE) | Increases extracellular dopamine in the nucleus accumbens. | Indirect modulation via GABA-A receptors. | nih.govfrontiersin.org |

| 1-Ethyl-β-carboline | Inhibits dopamine transporter (DAT) activity (IC50 = 18 μM) and induces dopamine release. | Direct interaction with DAT; MAO-A inhibition. | nih.gov |

Cholinergic System Modulation Research (e.g., Acetylcholinesterase)

Research into the beta-carboline class of compounds reveals a distinct pattern of interaction with the cholinergic system. Multiple studies have demonstrated that beta-carboline derivatives often exhibit a negligible effect on the activity of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in a healthy brain. nih.govscielo.br In contrast, many compounds within this family are highly active and selective inhibitors of butyrylcholinesterase (BuChE). nih.govscielo.brd-nb.info

For instance, a study assessing a range of β-carbolines found them to have little impact on AChE activity, while over 60% of the tested compounds were more effective inhibitors of BuChE than the reference drug galantamine. nih.gov Another study on β-carboline-1,3,5-triazine hybrids also reported that the compounds were selective for BuChE, with IC50 values ranging from 1.0 to 18.8 µM, while showing little to no inhibition of AChE. scielo.br While these findings highlight a general trend for the β-carboline scaffold, specific inhibitory constants (IC50 or Ki) for this compound against either AChE or BuChE are not detailed in the reviewed literature.

Other Receptor Targets and Ligand Interactions

The beta-carboline scaffold is recognized for its broad pharmacological profile, interacting with a diverse set of protein receptors in the central nervous system. mdpi.commdpi.com Research has established that various natural and synthetic beta-carbolines demonstrate affinity for benzodiazepine, serotonin (5-HT), dopamine, and imidazoline (B1206853) receptors. mdpi.commdpi.complos.orgresearchgate.net

Specific investigations have highlighted these interactions. For example, harmine, a well-known beta-carboline, is reported to interact with serotonin 2A receptors (5-HT2A). wikipedia.org Derivatives such as ethyl β-carboline-3-carboxylate are known ligands for benzodiazepine receptors. acs.org Furthermore, some synthetic 1-aryl-β-carbolines have shown binding activity at the 5-HT7 and dopamine D1 receptor subtypes. While these studies confirm the promiscuous nature of the beta-carboline core structure, a specific, comprehensive receptor binding profile for this compound itself is not extensively documented in the available literature.

Enzymatic Modulation Research by this compound

The interaction of this compound with various enzyme systems has been a subject of significant research, particularly concerning its inhibitory properties.

Monoamine Oxidase (MAO) Inhibition Kinetics and Selectivity Research

Beta-carbolines are a well-established class of monoamine oxidase (MAO) inhibitors. nih.govwikipedia.org These enzymes, which exist in two isoforms (MAO-A and MAO-B), are crucial for the degradation of monoamine neurotransmitters like serotonin and dopamine. nih.govmayoclinic.orgneurotorium.org The inhibition of MAO is a key mechanism for many antidepressant medications. wikipedia.orgmayoclinic.org

Studies on numerous beta-carboline derivatives show they act as reversible and competitive inhibitors, with a strong selectivity for the MAO-A isoform. nih.govmdpi.com For example, harmine and related compounds are potent MAO-A inhibitors with inhibition constants (Ki) in the low nanomolar range. nih.gov

Table 1: MAO Inhibition by 9-Methyl-beta-carboline Data for the close structural analog of this compound.

| Compound | Enzyme Target | Inhibition Value (IC50) | Selectivity (MAO-B/MAO-A) | Reference |

|---|---|---|---|---|

| 9-Methyl-beta-carboline | MAO-A | 1 µM | 15.5-fold | nih.govwikipedia.org |

| 9-Methyl-beta-carboline | MAO-B | 15.5 µM |

Cytochrome P450 Enzyme System Interactions

The interaction of beta-carbolines with the cytochrome P450 (CYP450) enzyme system, which is central to drug metabolism, has been documented. Research shows that beta-carbolines can be both substrates and inhibitors of these enzymes. researchgate.net Studies on the simple beta-carbolines norharman and harman (B1672943) revealed that they are primarily metabolized by CYP1A2 and CYP1A1, with additional contributions from CYP2D6, CYP2C19, and CYP2E1. researchgate.net Furthermore, beta-carbolines like harmine and its derivatives have been shown to act as inhibitors of major drug-metabolizing enzymes, including CYP3A4 and CYP2D6. [11 from previous search] In a study of spirotetrahydro β-carboline enantiomers, the biologically active forms were found to inhibit CYP2C9. acs.org Specific data detailing the metabolic profile or inhibitory effects of this compound on the cytochrome P450 system has not been specifically reported.

Kinase Inhibition Profiling

The kinase inhibition profile of 9-ethylated beta-carbolines has been investigated, revealing specific targets within this large enzyme family. Research has focused on Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a protein kinase implicated in neurodevelopment and neurodegenerative diseases. plos.orgwikipedia.org

One study synthesized and tested 9-Ethyl-7-methoxy-1-methyl-β-carboline (a 9-ethylharmine derivative) against a panel of kinases. mdpi.com The compound was found to be completely inactive against cyclin-dependent kinase 5 (CDK5/p25), casein kinase 1 (CK1δ/ε), and glycogen (B147801) synthase kinase 3 (GSK3α/β). mdpi.com However, its affinity was specifically focused on DYRK1A. mdpi.com

A separate study directly measured the inhibitory potency of 9-ethylharmine against DYRK1A. plos.org It was found to inhibit DYRK1A-dependent phosphorylation with an IC50 value of 400 nM. plos.org Notably, the addition of the ethyl group at the N-9 position of harmine nearly doubled its inhibitory potency compared to the parent compound, harmine (IC50 ≈ 700 nM). plos.org

Table 2: Kinase Inhibition Profile of this compound Derivatives

| Compound | Kinase Target | Activity / Inhibition Value (IC50) | Reference |

|---|---|---|---|

| 9-Ethyl-7-methoxy-1-methyl-β-carboline | DYRK1A | Active (IC50 not specified) | mdpi.com |

| CDK5/p25 | Totally Inactive | mdpi.com | |

| CK1δ/ε | Totally Inactive | mdpi.com | |

| GSK3α/β | Totally Inactive | mdpi.com | |

| 9-Ethylharmine | DYRK1A | 400 nM | plos.org |

Neurobiological and Behavioral Research in Preclinical Models

Effects on Neuronal Plasticity and Neurogenesis in vitro and in vivo (Non-Human)

Research in preclinical models has demonstrated that 9-Ethyl-beta-carboline, a synthetic derivative of norharman, exerts significant effects on neuronal plasticity and neurogenesis. Studies have highlighted its capacity to stimulate, protect, and regenerate dopaminergic neurons, suggesting its potential as a multifaceted agent in neuropharmacology. researchgate.net These properties are attributed to its interaction with various cellular pathways, including those involving tyrosine kinases and the expression of crucial neurotrophic factors. nih.gov

In vitro studies have consistently shown that this compound promotes the structural plasticity of neurons. Treatment of primary dopaminergic cell cultures with the compound has been observed to stimulate neurite outgrowth of tyrosine hydroxylase immunoreactive (THir) neurons. nih.gov This effect is crucial for neuronal development and repair, enabling the formation of new connections.

Further investigations in animal models have substantiated these in vitro findings. In a study involving rats, prolonged administration of this compound led to significant morphological changes in the hippocampus, a brain region critical for learning and memory. nih.gov Specifically, granule neurons in the dentate gyrus of treated rats exhibited more complex and elongated dendritic trees, along with a higher number of dendritic spines. nih.gov Dendritic spines are the primary sites of excitatory synapses, and their increased density is indicative of enhanced synaptogenesis and synaptic plasticity. nih.govresearchgate.net These structural enhancements at the neuronal level are believed to be a key mechanism underlying the compound's cognitive-enhancing effects. nih.gov

A key mechanism underlying the neuroplastic effects of this compound is its ability to modulate the expression of various neurotrophic factors. These proteins are essential for the survival, development, and function of neurons. Research has shown that this compound stimulates the gene expression of several neurotrophic factors vital for dopaminergic neurons. nih.govnih.gov

In vivo studies using microarray technology and RT-PCR have identified the induction of several neurotrophins following treatment. nih.govresearchgate.net In an animal model of Parkinson's disease, administration of this compound led to the increased expression of Brain-Derived Neurotrophic Factor (BDNF), Conserved Dopamine (B1211576) Neurotrophic Factor (CDNF), Cerebellin 1 Precursor Protein, and Ciliary Neurotrophic Factor. nih.govresearchgate.net Furthermore, studies on astrocyte cultures revealed that the compound stimulates the gene expression of Artemin (Artn), Egl-9 Family Hypoxia Inducible Factor 1 (Egln1), Transforming Growth Factor Beta 2 (Tgfb2), and Neural Cell Adhesion Molecule (Ncam1). nih.gov These factors are known to promote neurite outgrowth and possess neuroprotective and neuroregenerative properties. nih.gov This broad-spectrum induction of neurotrophic factors contributes significantly to the compound's restorative and protective effects on neuronal populations. nih.govresearchgate.net

This compound has demonstrated remarkable protective and restorative properties for dopaminergic neurons, the cell type primarily affected in Parkinson's disease. researchgate.net In vitro experiments have shown that it can protect these neurons from toxins such as lipopolysaccharide and 2,9-dime-BC+. nih.gov Moreover, in chronic toxicity models where neurons were damaged by rotenone, subsequent treatment with this compound resulted in a pronounced regeneration of tyrosine hydroxylase immunoreactive neurons. nih.govnih.gov

These protective and regenerative effects have been confirmed in in vivo animal models of Parkinson's disease. nih.govresearchgate.net In rats pre-treated with the neurotoxin 1-methyl-4-phenyl-pyridinium ion (MPP+), which causes a significant depletion of dopamine and a reduction in dopaminergic neurons, subsequent administration of this compound reversed these deficits. nih.govresearchgate.net The treatment restored dopamine levels in the striatum and normalized the number of tyrosine hydroxylase-immunoreactive cells in the substantia nigra. nih.govresearchgate.net This restorative activity is linked to the compound's ability to increase the number of differentiated dopaminergic neurons and stimulate the expression of genes crucial for their maturation. nih.govnih.gov

| Model Type | Toxin/Model | Key Findings |

| In Vitro | Lipopolysaccharide, 2,9-dime-BC+ | Protected dopaminergic neurons from toxicity. nih.gov |

| In Vitro | Chronic Rotenone | Induced pronounced regeneration of THir neurons. nih.govnih.gov |

| In Vivo | MPP+ (Rat Model) | Reversed dopamine depletion and restored the number of dopaminergic neurons in the substantia nigra. nih.govresearchgate.net |

| In Vitro | Primary Mesencephalic Culture | Increased the number of differentiated dopaminergic neurons. nih.gov |

Modulation of Central Nervous System Functions in Animal Models

Beyond the cellular level, research has explored the impact of this compound on complex central nervous system functions, particularly cognition and behavior, in animal models.

Studies in animal models suggest that this compound acts as a cognitive enhancer, particularly in tasks dependent on the hippocampus. nih.govresearchgate.net In one key study, rats treated with the compound for ten days showed significant improvements in spatial learning as assessed by the radial arm maze task. nih.gov This behavioral enhancement was directly associated with physiological and structural changes within the hippocampus. nih.gov

The improved learning and memory performance is linked to an elevation of dopamine levels in the hippocampal formation. nih.gov Concurrently, the treatment induced dendritic and synaptic proliferation in the dentate gyrus, providing a structural basis for the observed cognitive improvements. nih.govresearchgate.net These findings indicate that this compound's ability to facilitate learning and memory is mediated by its stimulatory impact on both hippocampal dopamine neurotransmission and synaptic plasticity. nih.gov

In standard behavioral paradigms, this compound has been shown to elicit stimulatory and activating effects. nih.gov While much of the research has focused on its neuroprotective and cognitive-enhancing properties, related beta-carboline compounds have been investigated for their effects on vigilance and attention. For instance, the beta-carboline ZK 93426 was found to have a stimulatory effect in human volunteers, improving performance in cognitive tasks that measure concentration and attention, such as logical reasoning and picture difference tasks. nih.gov It also increased wakefulness as measured by EEG. nih.gov The research on this compound aligns with these findings, demonstrating its capacity to not only restore neuronal function but also to enhance cognitive performance and associated behaviors in preclinical models. nih.gov

| Behavioral Paradigm | Animal Model | Key Findings |

| Radial Arm Maze | Rat | Improved spatial learning and memory. nih.gov |

| Hippocampal Analysis | Rat | Elevated dopamine levels; increased dendritic complexity and spine density in the dentate gyrus. nih.gov |

Investigation of Behavioral Responses in Standard Paradigms

Anxiogenic-like Behavioral Phenotypes

Studies on various β-carboline compounds have frequently reported anxiogenic, or anxiety-producing, effects in preclinical models. For instance, many β-carbolines are known to induce a "proconflict" state in animal behavioral paradigms, which is indicative of an anxiogenic response. nih.gov This effect is often observed in tests such as the Vogel conflict test, where the compounds enhance the suppression of behavior by punishment. nih.gov One water-soluble β-carboline, noreleagnine, has also demonstrated clear anxiogenic effects in rat models. dntb.gov.ua These findings are generally attributed to the interaction of β-carbolines with the benzodiazepine (B76468) binding site on the GABA-A receptor, where they can act as inverse agonists, producing effects opposite to those of anxiolytic benzodiazepines.

Proconvulsant and Convulsant Activity

Certain β-carboline derivatives have been identified as potent chemoconvulsants in animal studies. A notable example is methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM), which is a powerful agent for inducing seizures in rodents. nih.govresearchgate.net The proconvulsant and convulsant properties of these compounds are linked to their action as negative allosteric modulators of benzodiazepine-sensitive GABA-A receptors. nih.gov By reducing the inhibitory effects of the neurotransmitter GABA, these β-carbolines can lead to a state of neuronal hyperexcitability that manifests as seizures. nih.gov The activity of these compounds can be influenced by the developmental stage of the animal, with varying sensitivity observed at different postnatal ages. researchgate.net

Neuroendocrine System Responses in Animal Models

Research into the neuroendocrine effects of β-carbolines has revealed influences on the stress hormone axis. For example, the endogenous β-carboline harmane has been shown to increase plasma concentrations of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441) in rats. nih.govresearchgate.net This suggests an activation of the hypothalamic-pituitary-adrenal (HPA) axis, a key component of the body's stress response. These effects are part of a broader profile of harmane as a neuromodulator that can alter behavior, brain chemistry, and neuroendocrine function. nih.gov

Electrophysiological and Neurochemical Investigations

In Vitro Electrophysiology of Neuronal Activity

In vitro electrophysiological studies have been instrumental in elucidating the mechanisms of action for various β-carboline derivatives. Research on rabbit brain preparations has shown that certain β-carbolines can induce dose-dependent changes in electrocortical activity, ranging from slow wave patterns to spike-and-wave complexes and grand-mal seizures. nih.gov These effects are consistent with their role as inverse agonists at the benzodiazepine receptor, leading to alterations in neuronal firing patterns. nih.gov The specific electrophysiological profile can vary between different β-carboline compounds. nih.gov

Neurotransmitter Release and Turnover Studies

The impact of β-carbolines on various neurotransmitter systems has been a significant area of investigation. Some β-carbolines are known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506) and dopamine. cornell.edu This inhibition can lead to increased levels of these neurotransmitters in the brain. cornell.edu For instance, the β-carboline harmane has been found to reduce the turnover of dopamine and serotonin in brain regions such as the prefrontal cortex and hypothalamus in rats. nih.gov Conversely, studies on 9-methyl-β-carboline have indicated an elevation in hippocampal dopamine levels, which was associated with cognitive enhancement. nih.gov The interaction with dopaminergic and serotonergic pathways is a key aspect of the neuropharmacological profile of this class of compounds. researchgate.net

Mechanisms of Cellular and Molecular Effects of this compound Analogs

While direct cellular and molecular studies on this compound are not extensively available, research on its analogs, particularly 9-methyl-β-carboline, has provided valuable insights. These studies have revealed a range of effects at the cellular level. For example, 9-methyl-β-carboline has been shown to have restorative effects in animal models of Parkinson's disease. nih.gov This is associated with an increase in the number of tyrosine hydroxylase-positive (dopaminergic) neurons and the induction of neurotrophins such as brain-derived neurotrophic factor (BDNF). nih.gov

Further mechanistic studies have shown that 9-methyl-β-carboline can increase the activity of complex I of the mitochondrial respiratory chain. nih.gov It also stimulates the expression of genes involved in the maturation of dopaminergic neurons. nih.gov Additionally, this analog can inhibit monoamine oxidase activity and stimulate the expression of neurotrophic factors by astrocytes, which may contribute to its neuroprotective and regenerative properties. nih.gov The anti-inflammatory effects of 9-methyl-β-carboline, demonstrated by the inhibition of microglia proliferation and decreased expression of inflammatory cytokines, further highlight the multifaceted cellular and molecular actions of this class of compounds. nih.gov The anticancer activity of some β-carboline derivatives is thought to occur through mechanisms such as DNA intercalation and inhibition of topoisomerases. mdpi.com

Oxidative Stress Pathways and Mitochondrial Function

Preclinical studies have demonstrated that certain β-carboline derivatives can significantly impact oxidative stress pathways and mitochondrial function. For instance, research on ethyl β-carboline-3-carboxylate has shown that it can increase the production of reactive oxygen species (ROS) in cervical cancer cells, leading to apoptosis through the ROS-p38 MAPK signaling pathway. Furthermore, some β-carbolines have been observed to induce mitochondrial damage.

Despite these findings within the broader β-carboline family, specific research detailing the effects of This compound on oxidative stress pathways or its direct impact on mitochondrial function in preclinical models has not been identified in the reviewed literature.

DNA Interaction and Photoreactivity

The interaction of β-carboline alkaloids with DNA and their photoreactive properties have been a subject of scientific inquiry. Studies on 9-methyl-β-carboline, for example, have established its role as a photosensitizer that can induce DNA damage upon exposure to UVA radiation. The proposed mechanisms for this damage include Type I photoreactions and the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers. Additionally, research on 9-substituted harmine (B1663883) derivatives has indicated their capacity to act as DNA intercalating agents and inhibitors of Topoisomerase I.

However, a direct investigation into the DNA interaction and photoreactivity of This compound is not available in the current body of scientific literature. While the structural similarities to other 9-substituted β-carbolines might suggest a potential for such activities, no specific experimental data for this compound has been published.

Signal Transduction Pathway Modulation (e.g., PI3K Pathway)

The modulation of critical signal transduction pathways is a key aspect of the biological activity of β-carboline alkaloids. The Phosphoinositide 3-kinase (PI3K) pathway, in particular, has been identified as a target for some of these compounds. For example, the neurotrophic and neuroprotective effects of 9-methyl-β-carboline have been shown to be mediated through the PI3K pathway. Other studies have demonstrated that various β-carboline alkaloids can regulate the PI3K/Akt/mTOR signaling cascade.

As with the other areas of investigation, there is a lack of specific research on the modulatory effects of This compound on the PI3K pathway or other signal transduction pathways. The role of the ethyl group at the 9-position in influencing the interaction with these signaling cascades remains to be elucidated through dedicated preclinical research.

Structure Activity Relationship Sar and Computational Studies

Elucidation of 9-Ethyl-beta-carboline Structural Determinants for Biological Activity

Importance of N9-Substitution on Pharmacological Profiles

The substitution at the N9 position of the β-carboline ring system is a critical determinant of the pharmacological profile. The introduction of an ethyl group at this position, as seen in this compound, significantly influences the compound's properties.

Studies have shown that N9-substitution can modulate cytotoxic activity. For instance, a series of N9-substituted β-carbolines were investigated as Polo-like kinase 1 (PLK-1) inhibitors, with SAR studies revealing that cytotoxic activity was more prominent in β-carboline moieties substituted with larger aromatic groups like naphthalene (B1677914) and indole (B1671886) rings. crimsonpublishers.comcrimsonpublishers.comresearchgate.net This suggests that the nature and size of the substituent at N9 play a crucial role in the compound's potential as an anticancer agent. crimsonpublishers.comcrimsonpublishers.comresearchgate.net In some cases, the presence of an N9-haloalkyl or N9-benzenesulfonyl group on harmine (B1663883) derivatives resulted in potent anticancer activity. clockss.org

Furthermore, the introduction of a tethered primary amine onto the N9-position of the β-carboline has been shown to increase potency for haspin kinase inhibition. nih.gov Conversely, this same modification substantially reduced the potency for DYRK2 inhibition, highlighting the nuanced role of N9-substituents in determining selectivity for different enzyme targets. nih.gov Research on bivalent β-carboline derivatives modified at the N9 position has also demonstrated that dimerization can enhance antitumor activity compared to their monomeric counterparts. crimsonpublishers.comcrimsonpublishers.com

Role of Ring Substituents (e.g., C-1, C-3, C-7) on Receptor Affinity and Enzyme Inhibition

Substitutions at other positions of the β-carboline ring, namely C-1, C-3, and C-7, also profoundly impact the molecule's biological activity, influencing both receptor affinity and enzyme inhibition.

C-1 Position: The C-1 position is a key site for modification. SAR analysis has indicated that the introduction of a phenyl group at C-1 can enhance antitumor activity. jscimedcentral.com Specifically, electron-withdrawing groups at the para position of a C-1 benzaldehyde (B42025) substituent led to better cytotoxic activity than electron-donating groups. crimsonpublishers.com In the context of histone deacetylase (HDAC) inhibition, compounds with electron-rich groups like methoxy (B1213986) or methyl at the C-1 position were more potent than those with electron-deficient groups. crimsonpublishers.com For haspin kinase inhibition, replacing a methyl group at the C-1 position with an ethyl group resulted in equivalent activity, while removal of the methyl group or replacement with an isopropyl group was detrimental. nih.gov

C-3 Position: The C-3 position is another critical site for influencing biological activity. The introduction of a carbohydrazide (B1668358) moiety at C-3 has been shown to enhance antitumor activity. jscimedcentral.comresearchgate.net A series of C3-substituted β-carboline-based histone deacetylase (HDAC) inhibitors have been synthesized, with many displaying significant HDAC inhibitory effects and good antiproliferative activity. nih.gov Dimerization at the C-3 position has also been explored, with studies showing that dimers with specific linker lengths were more active than monomers. crimsonpublishers.comcrimsonpublishers.com

C-7 Position: The C-7 position plays a role in modulating enzyme inhibition. For instance, in the inhibition of monoamine oxidase (MAO), the substitution of a methoxy group at the C-7 position was found to be a determinant for tight-binding inhibition of MAO-A. nih.gov This substitution allows for the formation of additional hydrogen bonds with active site residues. nih.gov In the context of haspin kinase inhibition, replacing a methoxy group at the C-7 position with a hydroxyl group was tolerated, whereas other substitutions like fluorine or methyl sulfonamide were detrimental. nih.gov Furthermore, C-7 methoxylation has been shown to be favorable for enhancing the cytotoxic activity of certain N9-heterodimeric β-carbolines. crimsonpublishers.comcrimsonpublishers.com

Influence of Aromaticity and Saturation Levels (e.g., Dihydro, Tetrahydro)

The degree of saturation in the pyridine (B92270) ring of the β-carboline scaffold significantly influences its pharmacological properties. β-carbolines are classified based on the saturation of this ring into fully aromatic β-carbolines (βCs), 3,4-dihydro-β-carbolines (DHβCs), and 1,2,3,4-tetrahydro-β-carbolines (THβCs). crimsonpublishers.com

Fully aromatic β-carbolines, such as harmane and harmine, have been shown to be tight-binding inhibitors of monoamine oxidase A (MAO-A). nih.gov In contrast, their dihydro and tetrahydro counterparts behave as reversible and competitive inhibitors. nih.gov This difference in inhibitory mechanism highlights the importance of the aromatic system for potent, tight-binding inhibition of MAO-A.

Tetrahydro-β-carbolines (THβCs) themselves are a pharmacologically important class of compounds. researchgate.netsu.ac.th They serve as scaffolds for a variety of biologically active molecules, including anticancer and antimalarial agents. iiarjournals.orgnih.govnih.gov The introduction of substituents at the C-1 and C-3 positions of the THβC core is a key strategy in developing potent therapeutic agents. su.ac.thacs.org For example, C1-substituted THβCs have been investigated for their PDE5-inhibitory, antimalarial, antiviral, and antitumor activities. mdpi.com Dihydro-β-carbolines (DHβCs) also represent a class of compounds with potential biological activities, including interactions with brain receptors. ontosight.ai

Comparative SAR Analysis with Related Beta-Carboline Derivatives

To better understand the unique properties of this compound, it is useful to compare its structure-activity relationships with those of other well-known β-carboline derivatives.

Comparison with Known Inverse Agonists (e.g., DMCM, FG 7142)

DMCM (methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate) and FG 7142 (N-Methyl-β-carboline-3-carboxamide) are two well-characterized β-carboline derivatives that act as inverse agonists at the benzodiazepine (B76468) site of the GABA-A receptor. wikipedia.orgnih.govnih.gov

DMCM, a convulsant, possesses a methyl ester at C-3, an ethyl group at C-4, and methoxy groups at C-6 and C-7. nih.gov These substitutions contribute to its potent inverse agonist activity. FG 7142, an anxiogenic agent, has a methylcarboxamide group at the C-3 position. wikipedia.orgrndsystems.com The nature of the substituent at the C-3 position is crucial for the inverse agonist properties of these molecules. In contrast, this compound lacks a substituent at the C-3 position, which significantly alters its pharmacological profile compared to these inverse agonists.

Analogues with Varying Alkyl Chain Lengths at N9

The length of the alkyl chain at the N9 position can influence the biological activity of β-carboline derivatives. While specific comparative data on a homologous series of N9-alkyl-β-carbolines including the ethyl derivative is not extensively detailed in the provided context, the general principle of altering alkyl chain length to optimize activity is a common strategy in medicinal chemistry. For instance, in the development of bivalent β-carbolines, the length of the alkyl linker between the two β-carboline units was found to be critical for antitumor activity, with linkers of four to six methylene (B1212753) units showing greater activity. crimsonpublishers.comcrimsonpublishers.com This suggests that the spatial arrangement and flexibility conferred by the alkyl chain are important for biological interactions. It is plausible that varying the alkyl chain length at N9 from methyl to longer chains would systematically alter the lipophilicity and steric profile of the molecule, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties and its affinity for various biological targets.

In Silico Modeling and Molecular Docking Research

Computational methods, including in silico modeling and molecular docking, have become indispensable tools in the study of β-carboline derivatives. These techniques provide critical insights into how these molecules interact with biological targets at a molecular level, guiding the rational design of new compounds with improved potency and selectivity. For this compound and its related structures, these studies help to elucidate the structural features that govern their biological activities.

Molecular docking simulations are computational procedures used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This prediction is crucial for understanding the basis of molecular recognition and for drug design. For β-carboline derivatives, docking studies have been instrumental in identifying key interactions with various protein targets, including enzymes and receptors involved in cancer and neurological disorders. mdpi.comnih.gov

Research on N-9 substituted β-carbolines has shown that the substituent at this position plays a significant role in the binding affinity and interaction mode. mdpi.com For instance, in a study involving novel β-carboline derivatives designed as potential anticancer agents, molecular docking was performed against the Cyclin-Dependent Kinase 2 (CDK2) inhibitor protein (PDB: 1PYE). mdpi.comsciforum.net The results for a derivative, methyl 9-(2,4-dichlorobenzyl)-1-(p-tolyl)-9H-pyrido[3,4-b]indole-3-carboxylate, revealed a strong binding energy of -11.9975 kcal/mol. mdpi.comsciforum.net The analysis of the docked pose indicated hydrogen bond interactions with essential amino acid residues such as ASP145, ASP86, PHE82, ILE10, and LEU83. mdpi.comsciforum.net While this compound is more complex than this compound, the study highlights the importance of the N-9 position in anchoring the ligand within the receptor's binding pocket.

The table below summarizes findings from molecular docking studies on related N-9 substituted β-carboline compounds, illustrating the types of interactions and binding energies observed.

| Compound/Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Methyl 9-(2,4-dichlorobenzyl)-1-(p-tolyl)-9H-pyrido[3,4-b]indole-3-carboxylate | CDK2 (1PYE) | -11.9975 | ASP145, ASP86, PHE82, ILE10, LEU83 | mdpi.comsciforum.net |

| 5-(9-benzyl-1-methyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazol-2-amine | Protein Kinase (1AQ1) | -10.9975 | Not Specified | qeios.com |

| N9-heterobivalent β-carbolines | Not Specified | Not Specified | Not Specified | crimsonpublishers.com |

| N-(3-Hydroxyindole)-appended tetrahydro-β-carboline | Not Specified | Not Specified | H-bonding and hydrophobic interactions | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are powerful tools for predicting the activity of newly designed molecules and for understanding the specific structural features that enhance or diminish activity.

For β-carboline derivatives, both 2D and 3D-QSAR models have been developed to explore their antitumor properties. nih.govresearchgate.net These studies have consistently highlighted the importance of substituents at positions 1, 3, 7, and 9 of the β-carboline ring. nih.govmdpi.com A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on a set of 47 β-carbolines yielded statistically significant models (CoMFA: q²=0.513, r²=0.862; CoMSIA: q²=0.503, r²=0.831). nih.gov The results from these models indicated that the antitumor pharmacophore of these molecules is marked at several positions, including position-9. nih.gov

Specifically concerning the N-9 position, research has shown that introducing a short alkyl or benzyl (B1604629) substituent can significantly increase antitumor activities. researchgate.net This finding is directly relevant to this compound, as the ethyl group is a short alkyl substituent. QSAR studies help to rationalize this observation at a molecular level, suggesting that substituents at this position can influence properties like hydrophobicity and steric interactions, which are critical for receptor binding and biological activity.

Further computational studies using DFT have quantified the electronic properties of 9-ethyl-βCCM derivatives. dergipark.org.tr These quantum chemical parameters can be used as descriptors in QSAR models. For example, parameters like global hardness, chemical potential, and electrophilicity were calculated for a series of 1-substituted 9-ethyl-βCCM derivatives. dergipark.org.tr The study found that the global hardness of the studied structures varied in the order A < D < C < E < B < βCCM, where a lower hardness value (softness) implies the molecule can interact more easily with a receptor site. dergipark.org.tr Such parameters provide a quantitative basis for understanding the structure-reactivity relationships within this class of compounds.

The table below presents statistical parameters from a representative QSAR study on β-carboline derivatives, demonstrating the predictive power of these models.

| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Finding/Implication | Reference |

| 3D-QSAR (CoMFA) | 0.513 | 0.862 | Antitumor pharmacophore marked at positions 1, 2, 3, 7, and 9. | nih.gov |

| 3D-QSAR (CoMSIA) | 0.503 | 0.831 | Confirmed the importance of substitution patterns for bioactivity. | nih.gov |

| 2D-QSAR | 0.654 | 0.726 | Developed a statistically significant model for predicting anticancer activity. | researchgate.net |

| DFT Calculations | N/A | N/A | Energy gap of 9-ethyl-βCCM calculated as 4.379 eV; relative reactivity of derivatives established. | dergipark.org.tr |

Advanced Analytical Research Methods for 9 Ethyl Beta Carboline

Chromatographic Techniques for Research Sample Analysis

Chromatographic methods are fundamental for the separation and analysis of 9-Ethyl-beta-carboline from complex mixtures. These techniques leverage the differential partitioning of the compound between a mobile phase and a stationary phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., Fluorescence, UV, MS)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of β-carbolines due to its high resolution and sensitivity. Reversed-phase HPLC is commonly employed, separating compounds based on their hydrophobicity. nih.govnih.gov

Detection Methods:

Fluorescence Detection: β-carbolines, including this compound, are naturally fluorescent, making fluorescence detection an exceptionally sensitive and selective method for their quantification. nih.govnih.gov This method allows for detection limits in the low nanogram-per-milliliter range (e.g., 0.2 ng/mL for some β-carbolines). nih.gov

UV Detection: Ultraviolet-Visible (UV-Vis) spectroscopy is a robust detection method for HPLC. β-carbolines exhibit strong absorbance in the UV range, typically with multiple absorption maxima. For instance, 9-Methyl-β-carboline, a closely related compound, shows absorbance maxima at 217, 237, and 290 nm. caymanchem.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and structural information. This combination is powerful for identifying and quantifying this compound in complex biological and chemical matrices.

Below is a table summarizing typical HPLC conditions used for the analysis of related β-carboline compounds, which are applicable to this compound research.

| Parameter | Typical Conditions |

| Column | C18 reversed-phase (e.g., Hypersil Hypurity C18, 150 x 4.6mm, 5µm) imperialbrandsscience.com |

| Mobile Phase | Gradient elution with a mixture of an aqueous acidic modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., Methanol or Acetonitrile) imperialbrandsscience.com |

| Flow Rate | 1.0 mL/minute imperialbrandsscience.com |

| Column Temperature | 30°C imperialbrandsscience.com |

| Injection Volume | 10 µL imperialbrandsscience.com |

| Fluorescence Detection | Excitation: ~260-300 nm, Emission: ~440-450 nm imperialbrandsscience.com |

| UV Detection | ~230-290 nm |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another valuable tool for the analysis of β-carbolines. The identity of β-carbolines in research samples can be unequivocally confirmed using GC with negative-ion chemical ionization mass spectrometry. nih.gov This technique is highly specific and provides detailed structural information based on the mass-to-charge ratio of the compound and its fragments. While less common than HPLC for β-carboline analysis due to the lower volatility of these compounds, GC-MS serves as a powerful confirmatory method. researchgate.net

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are essential for elucidating the molecular structure and quantifying this compound. These techniques rely on the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules like this compound. researchgate.netscienceopen.com Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule. The ethyl group would show a characteristic quartet and triplet pattern, while protons on the tricyclic β-carboline core would appear in the aromatic region.

¹³C NMR: Reveals the number and types of carbon atoms. The chemical shifts of the carbons in the indole (B1671886) and pyridine (B92270) rings, as well as the ethyl group, provide definitive structural confirmation. researchgate.net

2D NMR Techniques: Advanced techniques like HSQC and HMBC are used to establish correlations between protons and carbons, confirming the precise arrangement of atoms and the position of the ethyl group on the nitrogen atom of the indole ring system. nih.gov

The table below shows representative ¹H NMR chemical shifts for a related β-carboline ester, which illustrates the types of signals expected.

| Proton | Chemical Shift (ppm) | Multiplicity |

| H on Pyridine Ring | 8.8 - 9.0 | Singlet |

| H on Indole Ring | 7.5 - 8.5 | Multiplet |

| -CH₂- (Ethyl) | ~4.5 | Quartet |

| -CH₃ (Ethyl) | ~1.5 | Triplet |

Note: Data is illustrative for a similar β-carboline structure, Ethyl beta-carboline-3-carboxylate. chemicalbook.com

Mass Spectrometry (MS) and High-Resolution MS for Compound Identification in Research

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net

Standard MS: Provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. nih.gov The fragmentation of the β-carboline core often involves a retro-Diels-Alder (RDA) mechanism. researchgate.net

High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. nih.gov This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions, thus confirming the identity of this compound with high confidence.

UV-Vis Spectroscopy and Fluorescence for Quantitative Analysis in Research

UV-Visible (UV-Vis) and fluorescence spectroscopy are routinely used for the quantitative analysis of β-carbolines in research settings. researchgate.net

UV-Vis Spectroscopy: The β-carboline structure has a distinct chromophore that absorbs UV light at specific wavelengths. A typical UV spectrum for a β-carboline shows multiple absorption bands. For example, the related 9-Methyl-β-carboline exhibits absorption maxima (λmax) at approximately 217, 237, and 290 nm. caymanchem.com The absorbance is directly proportional to the concentration, allowing for quantification using the Beer-Lambert law.

Fluorescence Spectroscopy: The inherent fluorescence of the β-carboline ring system provides a highly sensitive method for detection and quantification. researchgate.net The molecule absorbs light at an excitation wavelength and emits light at a longer emission wavelength. This technique is particularly advantageous for analyzing samples with complex matrices, as fewer compounds naturally fluoresce, leading to lower background interference. nih.gov

| Spectroscopic Parameter | Typical Wavelength (nm) |

| UV Absorption Maxima (λmax) | ~217, 237, 290 caymanchem.com |

| Fluorescence Excitation | ~260 - 300 |

| Fluorescence Emission | ~440 - 450 imperialbrandsscience.com |

Sample Preparation and Extraction Methodologies for Research Matrices

The accurate analysis of this compound in diverse research matrices is critically dependent on the efficacy of the sample preparation and extraction methodologies employed. The primary objective of these procedures is to isolate the target analyte from complex sample matrices, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of a specific method is dictated by the physicochemical properties of this compound, the nature of the research matrix (e.g., biological fluids, tissues, plant materials, or food products), the concentration of the analyte, and the requirements of the subsequent analytical technique.

A common approach for the extraction of β-carboline alkaloids from solid samples involves an initial extraction with an organic solvent, often methanol or ethyl acetate. For instance, a two-step methanol/acetic acid extraction has been described for fungal matrices. researchgate.net The culture broth and mycelia of fungi have been exhaustively extracted with ethyl acetate and methanol, respectively. frontiersin.org For plant materials, greener techniques like supercritical fluid extraction are also being explored. researchgate.net

In the context of food analysis, a method involving extraction with an acidified acetonitrile/water mixture, followed by a cleanup step, has been utilized for the determination of β-carboline alkaloids. researchgate.net The dried residue is then reconstituted in a suitable solvent for LC-MS/MS analysis. researchgate.net

Purification of the crude extract is a crucial step to remove co-extracted impurities. Techniques such as column chromatography are frequently employed. For example, flash chromatography with a mobile phase of ethyl acetate/hexane has been used to purify β-carboline derivatives. nih.gov The separation of β-carboline enantiomers has been achieved using high-performance liquid chromatography (HPLC) with chiral stationary phases. researchgate.net

The following table summarizes various sample preparation and extraction methodologies that have been applied to β-carboline alkaloids in different research matrices, which can be adapted for the analysis of this compound.

Table 1: Summary of Sample Preparation and Extraction Methodologies for β-Carboline Alkaloids

| Research Matrix | Extraction Method | Cleanup/Purification Technique | Analytical Method | Reference |

| Fungal Tissues | Two-step methanol/acetic acid extraction | Concentration under nitrogen, reconstitution, filtration | HPLC-MS | researchgate.net |

| Fungal Culture | Exhaustive extraction with ethyl acetate and methanol | Column chromatography (silica gel, Sephadex LH-20) | Preparative HPLC | frontiersin.org |

| Plant Capsules (Peganum harmala L.) | Supercritical fluid extraction with CO2 | Micronization by expansion of supercritical solvent | HPLC-mass spectrometry | researchgate.net |

| Food Products | Extraction with acidified acetonitrile/water | Cleanup, evaporation, and reconstitution | LC-MS/MS | researchgate.net |

| Synthesis Reaction Mixture | Dilution with ethyl acetate, washing with brine | Flash chromatography (ethyl acetate/hexane) | NMR, Mass Spectrometry | nih.gov |

| General β-Carboline Derivatives | Dissolution in ethanol or methanol | Filtration | HPLC, Capillary Electrophoresis (CE) | researchgate.net |

The selection of an appropriate sample preparation and extraction methodology is a critical step in the analytical workflow for this compound. The methods outlined above provide a foundation for developing robust and reliable analytical protocols for the quantification of this compound in various research settings. The optimization of extraction solvents, pH, and cleanup steps is often necessary to achieve the desired sensitivity and selectivity for a specific application.

Theoretical Implications and Future Research Directions

Elucidating Novel Biological Pathways and Mechanisms of Action

The β-carboline scaffold, a fundamental structure in numerous natural and synthetic compounds, has demonstrated a wide array of pharmacological activities. wikipedia.orgresearchgate.net Research into derivatives of this scaffold, including 9-Ethyl-β-carboline, continues to uncover novel biological pathways and mechanisms of action. These investigations are crucial for understanding their therapeutic potential and for the development of new drugs. researchgate.net

One significant area of research has been the exploration of β-carboline derivatives as inhibitors of various protein kinases. For instance, studies have identified harmine (B1663883) and harmol, both β-carbolines, as moderately potent inhibitors of haspin kinase, a serine/threonine kinase involved in mitosis. nih.gov This has spurred the design of analogs with increased potency and selectivity, highlighting the potential for β-carbolines to target cell division processes, a key strategy in cancer therapy. nih.gov The substitution at the N9 position, as in 9-Ethyl-β-carboline, has been shown to be a critical factor in modulating the activity and selectivity of these compounds. For example, the introduction of a tethered amine at the N9-position significantly reduced potency for DYRK2 inhibition while maintaining or enhancing haspin inhibition. nih.gov

Furthermore, the anti-cancer potential of β-carboline derivatives extends to their ability to induce apoptosis and inhibit cell migration. analis.com.my Some bivalent β-carbolines, which consist of two β-carboline units linked together, have shown improved DNA-binding affinity through bis-intercalation, leading to enhanced antitumor potency. analis.com.my The nature of the substituent at the N9 position, such as an ethyl group, can influence these properties. researchgate.net

In the context of neurodegenerative diseases, certain β-carbolines have exhibited neuroprotective and cognitive-enhancing properties. wikipedia.orgresearchgate.net For example, 9-methyl-β-carboline has been shown to increase the expression of neurotrophic factors and enhance respiratory chain activity. wikipedia.org It also promotes dendritic and synaptic proliferation, suggesting a role in neuronal plasticity and repair. researchgate.net While direct studies on the 9-ethyl derivative in this specific context are less common, the established effects of the 9-methyl analog provide a strong rationale for investigating the potential of 9-Ethyl-β-carboline to modulate similar neurorestorative pathways. The phosphatidylinositol 3-kinase (PI3K) pathway has been identified as a mediator of the effects of 9-methyl-β-carboline, suggesting a potential avenue for 9-Ethyl-β-carboline's mechanism of action. nih.gov

The interaction of β-carbolines with various receptors in the central nervous system is another critical area of investigation. Simple β-carbolines are known to bind to several protein receptors, and synthetic derivatives have been developed as affinity probes for specific receptor subtypes, such as the 5-hydroxytryptamine (serotonin) receptors. acs.org The substitution pattern on the β-carboline core, including at the N9 position, is crucial for determining binding affinity and selectivity. acs.org

Potential as Research Probes for Neurobiological Systems